4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate
Description
This compound belongs to the chromene family, featuring a fused cyclopentane-chromene core with a glycinate ester moiety protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C20H23NO6, with a molecular weight of 373.4 g/mol (estimated from structural analogs in ). The Boc group enhances stability during synthesis and modulates bioavailability, while the glycinate portion may improve interactions with biological targets such as enzymes or receptors . Chromene derivatives are widely studied for their anti-inflammatory, antioxidant, and anticancer properties, making this compound a candidate for therapeutic development.
Properties
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-19(2,3)26-18(23)20-10-16(21)24-11-7-8-13-12-5-4-6-14(12)17(22)25-15(13)9-11/h7-9H,4-6,10H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYMGDQLUGRNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Their Impacts
The following table summarizes key analogs and their distinguishing features:
Key Findings
373.4 g/mol target compound) . Chloro Substituents: Improve cytotoxicity and anticancer activity, as seen in the chloro-derivative (394.9 g/mol) from , which induces apoptosis . Amino Acid Derivatives:
- Glycinate (target compound): Balances solubility and target interaction.
- Glycylglycine (C19H19N3O7): Enhances bioavailability and enzyme-binding capacity due to peptide-like structure .
- β-Alaninate (C20H27NO5): Modulates neuroprotective pathways, likely due to longer carbon chain .
Biological Activity Trends: Anti-inflammatory and antioxidant properties are common across analogs, attributed to the chromene core’s ability to scavenge free radicals and inhibit pro-inflammatory cytokines . Anticancer activity is more pronounced in halogenated derivatives (e.g., chloro-substituted compound in ) due to enhanced electrophilicity and DNA interaction .
Synthetic Considerations :
- The Boc group in the target compound and analogs (e.g., ) improves synthetic yield by protecting amine groups during coupling reactions .
- Pechmann condensation is a common starting step for synthesizing the chromene core, followed by regioselective functionalization (e.g., alkylation, esterification) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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